![molecular formula C6H9N3O3S B3108661 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 167704-98-5](/img/structure/B3108661.png)
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Overview
Description
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is 1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Biomolecule-Ligand Complex Study
This compound is used in the study of biomolecule:ligand complexes . It helps in understanding the interaction between biomolecules and ligands, which is crucial in drug design and discovery.
Free Energy Calculations
“2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide” is used in free energy calculations . These calculations are essential in various fields of research, including thermodynamics and biochemistry.
Structure-Based Drug Design
This compound plays a significant role in structure-based drug design . It provides a framework for designing drugs that can bind effectively to their target molecules.
Refinement of X-ray Crystal Complexes
It is used in the refinement of X-ray crystal complexes . This process is crucial in determining the atomic and molecular structure of a crystal.
Synthesis of Imidazole Derivatives
“2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide” is a key component in the synthesis of imidazole derivatives . These derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Development of New Drugs
Imidazole, the core structure of “2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide”, is an important synthon in the development of new drugs . It has been used in the creation of several commercially available drugs, demonstrating its significant potential in pharmaceutical research .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-formyl-N,N-dimethylimidazole-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGFMIGUZDDCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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